molecular formula C14H12N4O4 B2758646 [9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid CAS No. 937599-53-6

[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid

Cat. No. B2758646
CAS RN: 937599-53-6
M. Wt: 300.274
InChI Key: LSFCIDAFGLNMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid (MOPAA) is a small molecule that has been studied for its potential biological activities, including its ability to modulate the activity of enzymes and proteins. MOPAA is a derivative of the purine base adenine and is structurally related to the nucleoside adenosine. It was first synthesized in the 1970s, and since then it has been studied in numerous scientific research applications.

Scientific Research Applications

Structural Analysis and Chemical Properties

The study of similar compounds reveals insights into their structural properties and potential applications. For instance, the structural analysis of related compounds demonstrates the orientation and interactions of functional groups, which can inform synthesis strategies and applications in material science or as intermediates in organic synthesis. The hydrogen bonding patterns and molecular conformations studied in such compounds are critical for understanding reactivity and designing novel molecules with desired properties (Okabe, Suga, & Kohyama, 1995).

Fluorescence and Labeling Applications

Compounds with specific structural features, such as methoxy groups and acetic acid moieties, show promising applications in biomedical analysis due to their fluorescence properties. For example, the development of novel fluorophores with strong fluorescence across a wide pH range in aqueous media opens up new avenues for use as fluorescent labeling reagents in biomedical research (Hirano et al., 2004).

Synthetic Intermediates for Organic Chemistry

Research into similar acetic acid derivatives highlights their role as intermediates in the synthesis of a broad array of compounds, including pharmaceuticals and agrochemicals. The studies focus on regioselective bromination and subsequent reactions, showcasing the versatility of these compounds in organic synthesis (Guzei, Gunderson, & Hill, 2010).

Antimicrobial and Antitumor Potential

Explorations into the biological activities of acetic acid derivatives reveal their potential in developing new antimicrobial and antitumor agents. For instance, novel 1,3,4-thiadiazole derivatives of related acetic acids have been synthesized and shown significant in vitro antimicrobial activities, suggesting the therapeutic potential of these compounds (Noolvi et al., 2016).

Enzyme Inhibition for Disease Treatment

The design and synthesis of acetic acid derivatives as enzyme inhibitors highlight their importance in drug discovery, particularly for diseases like diabetes and cancer. Research in this area focuses on identifying compounds with potent inhibitory activity against specific enzymes, contributing to the development of new therapeutic agents (La Motta et al., 2008).

properties

IUPAC Name

2-[9-(4-methoxyphenyl)-6-oxopurin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-22-10-4-2-9(3-5-10)18-8-15-12-13(18)16-7-17(14(12)21)6-11(19)20/h2-5,7-8H,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFCIDAFGLNMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2N=CN(C3=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.